molecular formula C13H25N3O2 B7928935 N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928935
M. Wt: 255.36 g/mol
InChI Key: NFKDNZZYSMNJQR-UHFFFAOYSA-N
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Description

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide typically involves the reaction of cyclohexylamine with acetyl-isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide
  • N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-hydroxy-acetamide

Uniqueness

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-9(2)16(10(3)17)12-7-5-4-6-11(12)15-13(18)8-14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKDNZZYSMNJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NC(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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